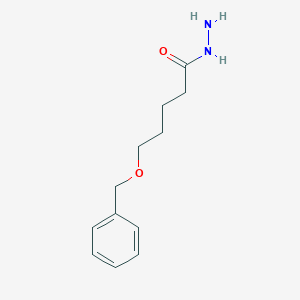
5-(苄氧基)戊烷酰肼
描述
科学研究应用
医药
5-(苄氧基)戊烷酰肼在医药领域显示出潜力,特别是在多功能药物的开发中。 这些药物旨在靶向多个途径,提供更广泛的治疗范围,并可能降低耐药性 . 该化合物可以参与合成混合抗生素,或作为创建具有改善医学性能的化合物的先体 .
农业
在农业方面,重点是提高杀虫剂的效率和安全性。 5-(苄氧基)戊烷酰肼可用于开发纳米杀虫剂,纳米杀虫剂提供受控释放和靶向运输,减少所需的总剂量并最大限度地减少对环境的影响 .
材料科学
该化合物在材料科学中的作用可能非常重要,特别是在具有特定性能的新型材料的合成中。 其化学结构可以用于创建具有独特特征的新型聚合物或先进材料,适用于各种应用 .
环境科学
环境科学可以受益于在污染物检测和处理中使用 5-(苄氧基)戊烷酰肼。 纳米酶,模拟酶样特性,可以使用该化合物合成,有助于降解环境污染物 .
生物化学
在生物化学中,5-(苄氧基)戊烷酰肼可能用于酶相关的研究或作为复杂生化化合物的构建块。 它可能在理解酶机制或开发用于研究目的的酶抑制剂中发挥作用 .
药理学
从药理学角度来看,该化合物可以作为合成新型治疗剂的一部分。 其结构允许进行修饰,这可能导致创建具有特定药理学特征的药物,例如抗菌或抗癌特性 .
化学工程
化学工程应用可能涉及在过程优化和反应工程中使用 5-(苄氧基)戊烷酰肼。 用于化学反应自优化的算法可能利用该化合物来开发更有效和可持续的化学过程 .
分析化学
最后,在分析化学中,5-(苄氧基)戊烷酰肼可用作各种分析技术中的标准或试剂。 其结构和性质明确,使其适合用于校准仪器或开发新的分析方法 .
作用机制
Target of Action
Compounds like “5-(Benzyloxy)pentanehydrazide” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and properties of the compound .
Mode of Action
The compound could interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or modulating a receptor’s function .
Biochemical Pathways
The compound could affect various biochemical pathways, depending on its specific target. This could lead to changes in cellular processes and functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
安全和危害
未来方向
生化分析
Biochemical Properties
5-(Benzyloxy)pentanehydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolases and oxidoreductases, affecting their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of 5-(Benzyloxy)pentanehydrazide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-(Benzyloxy)pentanehydrazide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Benzyloxy)pentanehydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(Benzyloxy)pentanehydrazide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 5-(Benzyloxy)pentanehydrazide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
5-(Benzyloxy)pentanehydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-(Benzyloxy)pentanehydrazide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 5-(Benzyloxy)pentanehydrazide is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells can determine its overall impact on cellular processes .
属性
IUPAC Name |
5-phenylmethoxypentanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-14-12(15)8-4-5-9-16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDBUBRGKQELTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


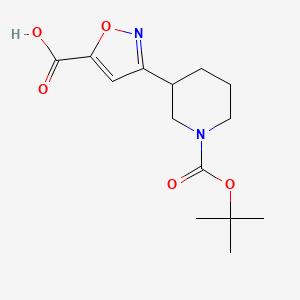
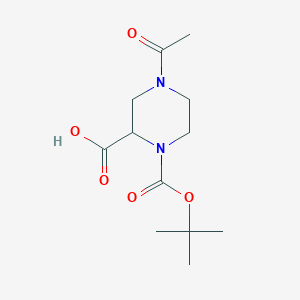
![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)
![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)
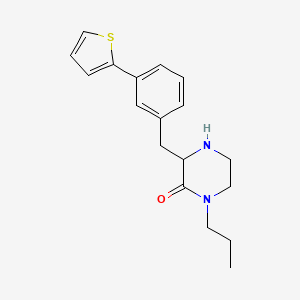

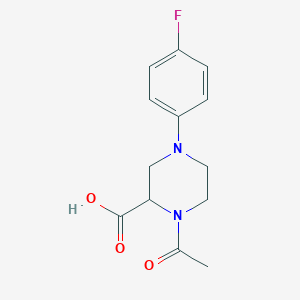
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
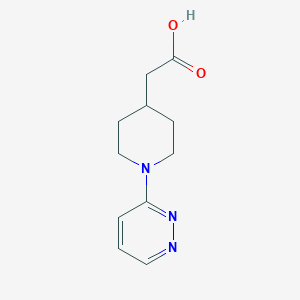
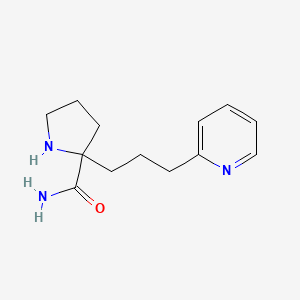
![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)
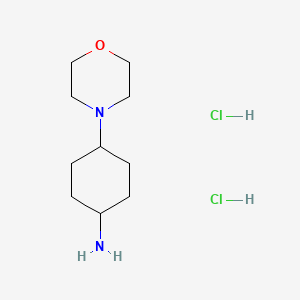
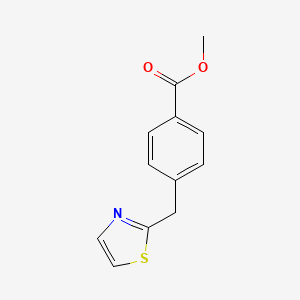
![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)
